molecular formula C16H14ClFO B1327407 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-66-7

3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1327407
CAS No.: 898789-66-7
M. Wt: 276.73 g/mol
InChI Key: BVBYNTLPTXOINS-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring, along with a methyl group on the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with 2-methylphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another approach involves the Suzuki-Miyaura coupling reaction, where 3-chloro-4-fluorophenylboronic acid is coupled with 2-methylphenylacetyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product. The crude product is then purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propionic acid.

    Reduction: 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propanol.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

    Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding affinities.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoropropiophenone: Lacks the methyl group on the phenyl ring, resulting in different chemical and physical properties.

    4-Fluoro-2-methylphenylpropiophenone: Has the fluoro substituent in a different position, affecting its reactivity and applications.

    3-Chloro-4-methylphenylpropiophenone: Contains a methyl group instead of a fluoro group, leading to variations in its chemical behavior.

Uniqueness

3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone is unique due to the specific combination of chloro, fluoro, and methyl substituents on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-15(18)14(17)10-13/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBYNTLPTXOINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644030
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-66-7
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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